

Technical Guide: Physicochemical Properties and Characterization of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	4-[Bis(4-methoxyphenyl)amino]benzaldehyde
Compound Name:	
Cat. No.:	B1279523

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[Bis(4-methoxyphenyl)amino]benzaldehyde is a substituted aromatic aldehyde with potential applications as a building block in organic synthesis, particularly in the development of novel organic materials and pharmaceutical intermediates. Its triphenylamine core structure is of interest for its electronic properties. This guide provides a concise overview of its key physicochemical properties, with a focus on its melting point, and outlines a standard protocol for its characterization.

Core Physicochemical Data

A summary of the key quantitative data for **4-[Bis(4-methoxyphenyl)amino]benzaldehyde** is presented in Table 1.

Property	Value	Source(s)
Melting Point	99.0 - 104.0 °C	[1][2][3]
Boiling Point	505.4 ± 45.0 °C (Predicted)	[1][2]
Molecular Formula	C ₂₁ H ₁₉ NO ₃	[4][5]
Molecular Weight	333.39 g/mol	[1][4][5]
Purity	>98.0% (by HPLC)	[3][6]
Appearance	White to Yellow to Green powder/crystal	[3][6]
Storage Temperature	2-8°C, under inert atmosphere	[2]

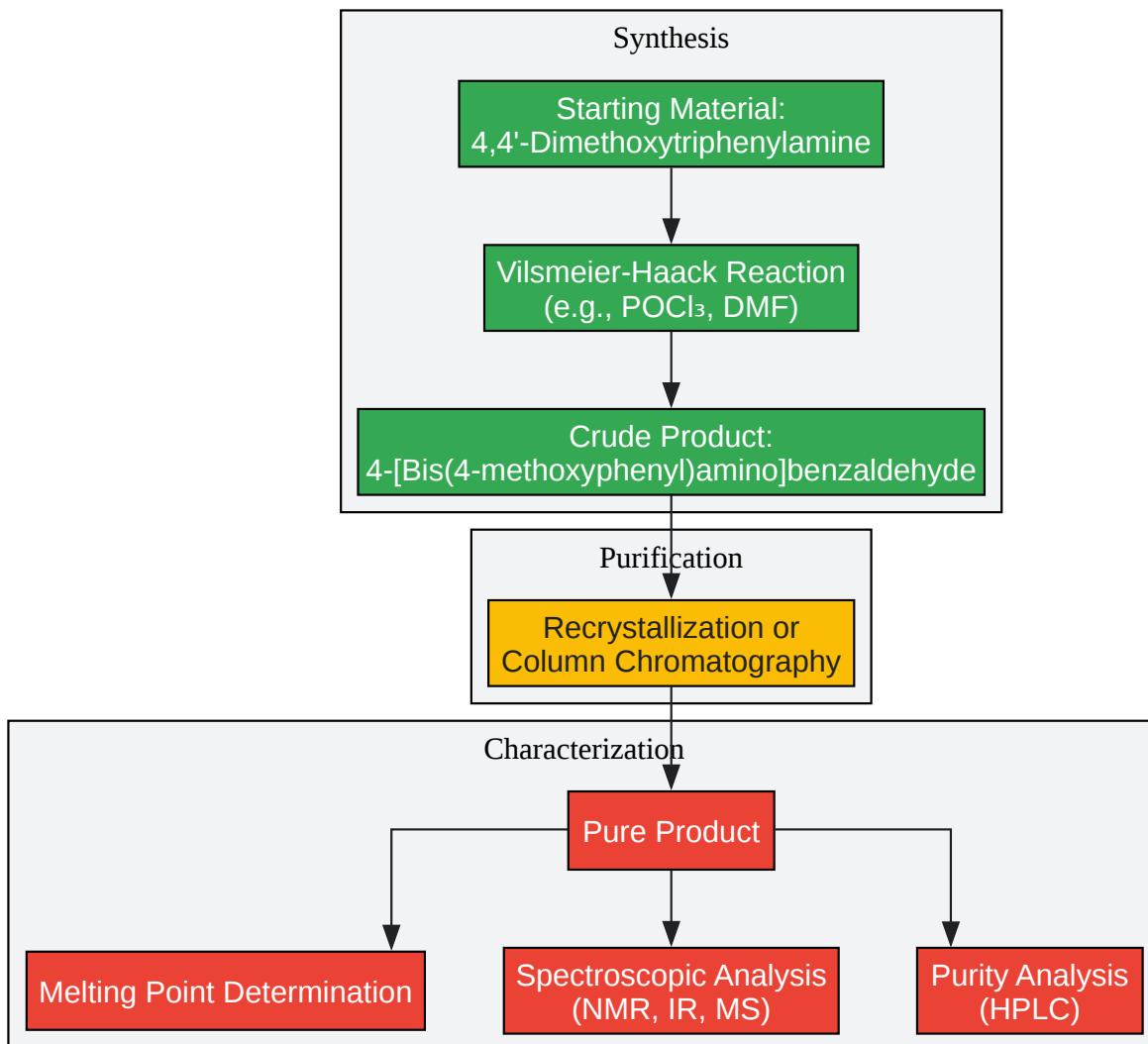
Experimental Protocols

Melting Point Determination

A precise melting point range is a critical indicator of the purity of a crystalline solid. The following is a standard protocol for the determination of the melting point of **4-[Bis(4-methoxyphenyl)amino]benzaldehyde** using a digital melting point apparatus.

Materials:

- **4-[Bis(4-methoxyphenyl)amino]benzaldehyde** sample
- Capillary tubes (one end sealed)
- Digital melting point apparatus
- Spatula
- Mortar and pestle (if sample is not a fine powder)


Procedure:

- Sample Preparation: Ensure the **4-[Bis(4-methoxyphenyl)amino]benzaldehyde** sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

- Capillary Tube Loading: Carefully tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.
- Accurate Measurement: For a precise measurement, set the starting temperature of the apparatus to approximately 10-15°C below the expected melting point (e.g., start at 85°C). Set the heating rate to 1-2°C per minute.
- Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
- Cooling and Re-measurement: Allow the apparatus to cool completely before performing another measurement, if necessary. Use a fresh capillary tube for each measurement.

Synthesis and Characterization Workflow

The synthesis of **4-[Bis(4-methoxyphenyl)amino]benzaldehyde** can be achieved via the Vilsmeier-Haack reaction. A general workflow for its synthesis and subsequent characterization is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of **4-[Bis(4-methoxyphenyl)amino]benzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-[Bis(4-methoxyphenyl)amino]benzaldehyde | 89115-20-8 [sigmaaldrich.com]
- 2. 4-[Bis(4-methoxyphenyl)amino]benzaldehyde | 89115-20-8 [amp.chemicalbook.com]
- 3. 4-[Bis(4-methoxyphenyl)amino]benzaldehyde | 89115-20-8 | TCI AMERICA [tcichemicals.com]
- 4. 4-(Bis(4-methoxyphenyl)amino)benzaldehyde | C21H19NO3 | CID 11256070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-[Bis(4-methoxyphenyl)amino]benzaldehyde | 89115-20-8 [chemicalbook.com]
- 6. 4-[Bis(4-methoxyphenyl)amino]benzaldehyde | 89115-20-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Characterization of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1279523#4-bis-4-methoxyphenyl-amino-benzaldehyde-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com